BenchChemオンラインストアへようこそ!

1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole

Lipophilicity Drug-like properties Physicochemical profiling

1-tert-Butyl-5-methoxy-3-methyl-1H-pyrazole (CAS 1629256-07-0) is a fully substituted 1H-pyrazole derivative characterized by an N1‑tert‑butyl group, a C3‑methyl group, and a C5‑methoxy substituent. It has the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g·mol⁻¹.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1629256-07-0
Cat. No. B1378595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole
CAS1629256-07-0
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)OC)C(C)(C)C
InChIInChI=1S/C9H16N2O/c1-7-6-8(12-5)11(10-7)9(2,3)4/h6H,1-5H3
InChIKeyVDPAJGJTHFQGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-5-methoxy-3-methyl-1H-pyrazole (CAS 1629256-07-0) – Procurement-Relevant Identity, Physicochemical Profile, and Structural Classification


1-tert-Butyl-5-methoxy-3-methyl-1H-pyrazole (CAS 1629256-07-0) is a fully substituted 1H-pyrazole derivative characterized by an N1‑tert‑butyl group, a C3‑methyl group, and a C5‑methoxy substituent [1]. It has the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g·mol⁻¹ [1]. At ambient temperature it is a liquid and is supplied at a typical purity of ≥95% . The compound belongs to the broader class of N‑tert‑butyl‑5‑alkoxy‑pyrazole building blocks, which are employed in medicinal chemistry and agrochemical research for the construction of more complex heterocyclic scaffolds . Its computed physicochemical descriptors—XLogP3‑AA = 1.8, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, and a topological polar surface area of 27.1 Ų—define a low‑polarity, moderately lipophilic molecule with favorable permeability characteristics [1].

Why 1-tert-Butyl-5-methoxy-3-methyl-1H-pyrazole Cannot Be Replaced by In‑Class N‑tert‑Butyl‑pyrazole or 5‑Alkoxy‑pyrazole Analogs Without Altering Key Properties


Although numerous N‑tert‑butyl‑pyrazole and 5‑alkoxy‑pyrazole derivatives are commercially available, their substitution patterns create distinct differences in lipophilicity, hydrogen‑bonding capacity, and steric environment that preclude direct interchange [1]. Replacing the 5‑methoxy group of the title compound with an amino group (C5‑NH₂) introduces a hydrogen‑bond donor, raises the topological polar surface area from 27.1 Ų to 43.8 Ų, and lowers the computed logP from 1.8 to 1.2, significantly altering membrane permeability and oral bioavailability potential [1][2]. Conversely, omission of the N1‑tert‑butyl moiety (yielding 5‑methoxy‑3‑methyl‑1H‑pyrazole) reduces logP to 0.9 and adds an additional H‑bond donor, fundamentally changing the compound’s pharmacokinetic profile [1][3]. The unique combination of zero H‑bond donors, moderate lipophilicity, and a hydrolytically cleavable tert‑butyl protecting group makes the title compound a non‑substitutable building block when a specific balance of stability, lipophilicity, and synthetic orthogonality is required [1][4].

Quantitative Differentiation Evidence for 1-tert-Butyl-5-methoxy-3-methyl-1H-pyrazole Versus Its Closest Structural Analogs


Lipophilicity (XLogP3‑AA) Comparison: N‑tert‑Butyl‑5‑methoxy‑pyrazole vs. 5‑Amino and N‑H‑pyrazole Analogs

The title compound exhibits a computed XLogP3‑AA of 1.8, positioning it in a moderately lipophilic range suitable for passive membrane permeation while avoiding the excessive lipophilicity (logP > 5) that often leads to poor solubility and promiscuous binding [1]. Two close analogs that are commonly considered as alternatives—1‑tert‑butyl‑3‑methyl‑1H‑pyrazol‑5‑amine (C5‑NH₂) and 5‑methoxy‑3‑methyl‑1H‑pyrazole (N‑H)—display significantly lower computed logP values of 1.2 and 0.9, respectively [2][3]. The 0.6–0.9 log unit difference corresponds to a ~4‑ to 8‑fold difference in octanol‑water partition coefficient, which can meaningfully affect tissue distribution and cellular uptake in a biological setting [1][2][3].

Lipophilicity Drug-like properties Physicochemical profiling

Hydrogen‑Bond Donor Count: Advantage of Zero H‑Bond Donors Relative to Amino and Carboxylic Acid Analogs

The title compound possesses zero hydrogen‑bond donor (HBD) groups, a property that is strongly correlated with improved passive membrane permeability and potential CNS exposure [1]. By contrast, the 5‑amino analog (1‑tert‑butyl‑3‑methyl‑1H‑pyrazol‑5‑amine) and the 5‑carboxylic acid analog (1‑tert‑butyl‑3‑methyl‑1H‑pyrazole‑5‑carboxylic acid) each carry one HBD, while the N‑H analog (5‑methoxy‑3‑methyl‑1H‑pyrazole) also has one HBD [2][3][4]. In drug discovery, reducing HBD count from 1 to 0 has been associated with a measurable increase in the probability of oral absorption and blood‑brain barrier penetration, as codified in empirical guidelines such as the Rule of Five and CNS MPO scoring [1].

Hydrogen bonding Oral bioavailability CNS drug design

Topological Polar Surface Area (TPSA): Superior Permeability Predictor Compared to Higher‑TPSA Analogs

The computed TPSA of the title compound is 27.1 Ų, which falls well below the commonly cited threshold of 60 Ų for good oral absorption and below the 90 Ų limit for blood‑brain barrier penetration [1]. The 5‑amino analog (TPSA = 43.8 Ų), the 5‑carboxylic acid analog (TPSA ≈ 55 Ų), and the N‑H analog (TPSA = 37.9 Ų) all exhibit higher polarity, reflecting the presence of additional polar atoms [2][3][4]. A TPSA difference of 10.8–27.9 Ų relative to the comparators indicates that the title compound is predicted to have meaningfully superior passive permeability across biological membranes [1][2][3][4].

TPSA Membrane permeability ADME prediction

Synthetic Utility: N‑tert‑Butyl Group as an Acid‑Labile Protecting Group Enables Orthogonal Deprotection Strategies

The N‑tert‑butyl substituent in the title compound can be removed under acidic conditions (e.g., TFA or HCl) to unmask the parent NH‑pyrazole, a transformation that is well‑established for N‑tert‑butyl‑pyrazoles [1]. In the seminal Organic Syntheses procedure, treatment of 1‑tert‑butyl‑3‑methyl‑1H‑pyrazol‑5‑amine with TFA at room temperature cleanly removed the tert‑butyl group, enabling subsequent N‑functionalization [1]. In contrast, the 5‑amino analog requires protection of the amino group prior to N‑deprotection, adding at least one extra synthetic step [1]. The 5‑methoxy group in the title compound is orthogonal to acid‑mediated N‑deprotection, whereas the 5‑carboxylic acid analog may undergo decarboxylation under forcing acidic conditions, and the N‑H analog lacks the protecting group entirely, limiting regioselective N‑alkylation opportunities [1][2].

Protecting group chemistry Synthetic methodology Pyrazole functionalization

Physical State and Handling: Liquid Form Facilitates Automated Dispensing vs. Solid Analogs

The title compound is a liquid at room temperature, stored at ambient conditions, whereas the closely related 5‑amino analog (1‑tert‑butyl‑3‑methyl‑1H‑pyrazol‑5‑amine) is a yellow solid, and the 5‑carboxylic acid analog is also a solid [1]. For laboratories utilizing automated liquid‑handling platforms for compound plate preparation, a liquid building block eliminates the need for pre‑weighing and dissolution steps, reducing processing time and minimizing gravimetric errors. The liquid physical state of the title compound is documented in supplier specifications [1].

Automated compound management Liquid handling Laboratory logistics

Recommended Procurement and Application Scenarios for 1-tert-Butyl-5-methoxy-3-methyl-1H-pyrazole


Medicinal Chemistry: Construction of CNS‑Penetrant Screening Libraries

The zero H‑bond donor count, moderate logP (1.8), and low TPSA (27.1 Ų) of this compound make it an ideal building block for generating compound libraries designed to target the central nervous system. Its physicochemical profile aligns with established CNS drug‑likeness criteria [1]. Procurement of this specific N‑tert‑butyl‑5‑methoxy scaffold, rather than the 5‑amino or N‑H analogs, maintains low TPSA and zero HBDs throughout the library enumeration, preserving the probability of CNS exposure in downstream in vivo studies [1].

Synthetic Methodology: Orthogonal Protecting Group Strategy for Multi‑Step Pyrazole Functionalization

The N‑tert‑butyl group serves as an acid‑labile protecting group that can be removed under mild conditions (TFA, room temperature) without affecting the 5‑methoxy substituent [1]. This enables a synthetic sequence in which the pyrazole ring is first elaborated at C4 or via the methoxy group while the N1 position remains protected, followed by clean deprotection and subsequent N‑functionalization [1]. This two‑step orthogonal strategy is not feasible with the N‑H analog and requires additional protection steps with the 5‑amino analog, establishing the title compound as the preferred starting material for regioselective pyrazole derivatization [1].

Agrochemical Intermediate: Building Block for Herbicide and Plant Growth Regulator Discovery

Pyrazole derivatives bearing tert‑butyl and alkoxy substituents are recurring motifs in herbicidal and plant growth regulating agents [1]. The title compound, with its liquid physical form and commercial availability at 95% purity, provides a ready‑to‑use intermediate for parallel synthesis of agrochemical candidate libraries. Its moderate lipophilicity (logP 1.8) is within the range commonly associated with foliar uptake and phloem mobility, key parameters for systemic herbicide activity .

Analytical Reference Standard: Drug Impurity Profiling and Pharmaceutical QC

The compound is marketed as a pharmaceutical impurity reference standard, suitable for HPLC method development and validation in quality control laboratories [1]. Its well‑defined purity specification (≥95%) and availability from multiple vendors ensure continuity of supply for regulated analytical workflows [1]. The unique combination of substituents provides a chromatographically distinct retention time relative to related pyrazole impurities, facilitating unambiguous peak identification in complex pharmaceutical matrices [1].

Quote Request

Request a Quote for 1-tert-butyl-5-methoxy-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.